1,6-Anhydro-b-L-gulopyranose

Description

Overview of Anhydrosugars in Carbohydrate Chemistry and Natural Occurrence

Anhydrosugars, or intramolecular anhydrides, are a class of carbohydrate derivatives that result from the formal elimination of one or more water molecules from the hydroxyl groups of a parent sugar. researchgate.net This process creates an additional ring structure within the molecule. researchgate.net Among these, 1,6-anhydrosugars, which involve a covalent bond between the anomeric carbon (C-1) and the oxygen on C-6, are particularly stable and useful in synthesis. researchgate.net These compounds, specifically the 1,6-anhydro-β-hexopyranoses, feature a rigid bicyclo[3.2.1]octane skeleton. ingentaconnect.comresearchgate.net

In carbohydrate chemistry, anhydrosugars are highly valued as versatile building blocks, or synthons. researchgate.netresearchgate.net Their constrained conformation provides unique reactivity and allows for high stereocontrol in chemical reactions. researchgate.netresearchgate.net This makes them ideal starting materials for the synthesis of a wide range of complex molecules, including stereoregular polysaccharides, natural products, and medicinal compounds. researchgate.netingentaconnect.com The formation of the 1,6-anhydro bridge serves as a dual protecting group for the anomeric position and the C-6 hydroxyl group, simplifying multi-step synthetic routes. researchgate.netresearchgate.net

The natural occurrence of anhydrosugars is most prominently documented in the form of 1,6-anhydro-β-D-glucopyranose, commonly known as levoglucosan (B13493). wikipedia.orgresearchgate.netnist.gov Levoglucosan is a major product formed during the pyrolysis (thermal decomposition) of carbohydrates like cellulose (B213188) and starch. wikipedia.orgrsc.org Consequently, it is widely used in atmospheric chemistry as an unequivocal tracer for biomass burning events, such as forest fires. wikipedia.org Levoglucosan has also been identified as a minor constituent in human urine. nih.gov While levoglucosan is the most abundant naturally occurring anhydrosugar, other isomers can also be formed through thermochemical processes. researchgate.net

Stereochemical Context and Unique Structural Features of 1,6-Anhydro-β-L-gulopyranose

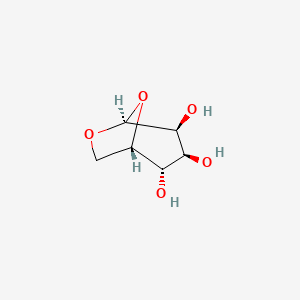

The structure of 1,6-Anhydro-β-L-gulopyranose is defined by two key aspects: its bicyclic nature and its specific stereochemistry. The formation of the 1,6-anhydro bridge locks the pyranose ring into a rigid conformation, which is predominantly the ¹C₄ chair form. researchgate.netcdnsciencepub.comcapes.gov.br This conformational rigidity is a hallmark of 1,6-anhydrohexopyranoses and is crucial for their predictable reactivity. researchgate.netresearchgate.net

The "L-gulo" designation specifies the stereochemical arrangement of the hydroxyl (-OH) groups around the pyranose ring. In the L-series, the C-5 substituent (in this case, the link to the anomeric carbon) is oriented "up" in the standard Haworth projection, which is the enantiomeric (mirror image) form of the more common D-sugars. The "gulo" configuration dictates the relative orientation of the hydroxyl groups at positions C-2, C-3, and C-4. For 1,6-Anhydro-β-L-gulopyranose in its stable ¹C₄ conformation, this results in the hydroxyl group at C-2 being in an equatorial position, while the hydroxyl groups at C-3 and C-4 are in axial positions. This arrangement of one equatorial and two adjacent axial hydroxyl groups is a unique structural feature that distinguishes it from other common 1,6-anhydrohexopyranoses.

Table 1: Comparison of Hydroxyl Group Orientations in Common 1,6-Anhydro-β-hexopyranoses (¹C₄ Conformation)

| Compound | C-2 OH | C-3 OH | C-4 OH |

| 1,6-Anhydro-β-D-glucopyranose | equatorial | equatorial | equatorial |

| 1,6-Anhydro-β-D-mannopyranose | axial | equatorial | equatorial |

| 1,6-Anhydro-β-D-galactopyranose | equatorial | equatorial | axial |

| 1,6-Anhydro-β-L-gulopyranose | equatorial | axial | axial |

This table illustrates the distinct stereochemical arrangement of hydroxyl groups for different isomers within the 1,6-anhydrohexopyranose family, highlighting the unique pattern of the L-gulo configuration.

Positioning of 1,6-Anhydro-β-L-gulopyranose within Contemporary Academic Research

1,6-Anhydro-β-L-gulopyranose holds a significant position in contemporary academic research primarily as a valuable chiral building block for the synthesis of rare L-sugars and their derivatives. ingentaconnect.comresearchgate.net While D-sugars are ubiquitous in nature, L-sugars are rare and often exhibit unique biological properties, including potential therapeutic activities and resistance to enzymatic degradation by organisms adapted to D-sugars. The synthesis of L-sugars like L-glucose and L-allose can be achieved efficiently starting from L-configured 1,6-anhydro precursors. researchgate.net

The research utility of 1,6-Anhydro-β-L-gulopyranose is profoundly enhanced by its rigid conformational structure. This rigidity allows for highly regioselective and stereoselective reactions at the three free hydroxyl groups (C-2, C-3, and C-4). ingentaconnect.com Chemists can exploit the different steric environments and reactivities of the one equatorial (C-2) and two axial (C-3, C-4) hydroxyl groups to introduce functional groups at specific positions with high precision. This level of control is essential for building complex, structurally diverse oligosaccharides and other natural products. ingentaconnect.com The ability to open the 1,6-anhydro ring under specific conditions further adds to its versatility, providing a pathway to more flexible, open-chain L-sugar derivatives. ingentaconnect.comresearchgate.net Therefore, this compound serves as a critical starting material for exploring the chemical biology of L-sugars and developing novel carbohydrate-based molecules.

Structure

3D Structure

Properties

CAS No. |

67999-95-5 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(1S,2S,3S,4S,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m0/s1 |

InChI Key |

TWNIBLMWSKIRAT-GNFDWLABSA-N |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O1)O2)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches for 1,6 Anhydro β L Gulopyranose and Analogous Anhydrosugars

Chemo-Enzymatic and Multi-Step Syntheses of 1,6-Anhydro-β-L-gulopyranose

The controlled synthesis of L-sugars and their derivatives often involves intricate chemical transformations or the use of highly specific enzymes.

A significant advancement in the synthesis of L-gulose derivatives, including 1,6-anhydro-β-L-gulopyranose, involves a multi-step chemical pathway starting from a readily available D-sugar precursor. A convenient route has been developed for the preparation of L-gulose and its C-6 derivatives starting from commercially available 2,3:5,6-diisopropylidene-D-mannofuranose. nih.gov The key step in this synthesis is the epimerization at the C-5 position. nih.gov

The synthetic pathway can be summarized as follows:

Preparation of the Intermediate: 1-O-Benzylation of 2,3:5,6-diisopropylidene-D-mannofuranose followed by regioselective hydrolysis of the 5,6-isopropylidene group yields benzyl (B1604629) 2,3-isopropylidene-α-D-mannofuranoside.

Epimerization at C-5: This intermediate is then subjected to a regioselective one-pot 6-O-benzoylation and 5-O-mesylation, providing the corresponding 5-OMs-6-OBz derivative with excellent selectivity. nih.gov

Formation of the Anhydro Ring: Treatment of the mesylate compound with potassium t-butoxide removes the benzoyl group and facilitates an intramolecular SN2 inversion, leading to the formation of benzyl 5,6-anhydro-2,3-isopropylidene-β-L-gulofuranoside. nih.gov

Final Conversion: This epoxide intermediate can undergo acidic hydrolysis to yield the target molecule, 1,6-anhydro-β-L-gulopyranose. nih.gov This can be further transformed into L-gulopyranosyl pentaacetate. nih.gov

While direct chemo-enzymatic synthesis of 1,6-anhydro-β-L-gulopyranose is not extensively documented, enzymatic approaches are widely used for the synthesis of other rare sugars, including L-glucose. acs.orgnih.gov These methods often employ isomerases or aldolases to create the desired stereochemistry from more common starting materials. stackexchange.com For instance, L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) can be used to catalyze the reaction of dihydroxyacetone and glyceraldehyde to produce L-fructose, which can then be isomerized to L-glucose. stackexchange.com Such enzymatic strategies could potentially be adapted for the synthesis of L-gulose precursors.

Solvent and Reagent Selection: The choice of solvents and reagents can significantly impact the selectivity and yield of each reaction. For example, in the synthesis of L-gulose derivatives, the use of potassium t-butoxide was critical for the intramolecular SN2 inversion. nih.gov

Temperature and Reaction Time: Precise control of temperature and reaction duration is necessary to ensure complete conversion and minimize the formation of side products.

Protecting Groups: The strategic use of protecting groups is fundamental in carbohydrate chemistry to ensure that reactions occur at the desired positions. The selection and subsequent removal of these groups must be carefully planned to avoid unwanted side reactions.

In the context of chemo-enzymatic synthesis, optimization focuses on creating an environment where the enzyme exhibits maximum activity and stability. This includes:

pH and Temperature: Every enzyme has an optimal pH and temperature range for its catalytic activity.

Substrate Concentration: The concentration of the substrate can affect the reaction rate.

Cofactors: Some enzymes require the presence of cofactors for their function.

The table below summarizes key reaction parameters that are typically optimized in the synthesis of anhydro-sugars.

| Parameter | Chemical Synthesis | Chemo-Enzymatic Synthesis |

|---|---|---|

| Temperature | Crucial for controlling reaction kinetics and preventing side reactions. | Must be maintained within the enzyme's optimal range to prevent denaturation. |

| Solvent | Selected based on reactant solubility and compatibility with reagents. | Typically aqueous buffers to maintain enzyme structure and function. |

| pH | Can influence the reactivity of certain functional groups. | Critical for maintaining the enzyme's active conformation. |

| Catalyst/Enzyme Concentration | Affects the reaction rate. | Directly influences the rate of the enzymatic conversion. |

| Reaction Time | Optimized to ensure complete conversion without product degradation. | Determined by the enzyme's catalytic efficiency and stability. |

Pyrolytic Production of Anhydrosugars from Lignocellulosic Biomass

Pyrolysis, the thermal decomposition of organic material in the absence of oxygen, is a promising method for converting lignocellulosic biomass into valuable chemicals, including anhydrosugars.

The pyrolysis of cellulose (B213188) and starch, which are polymers of glucose, primarily yields 1,6-anhydro-β-D-glucopyranose, commonly known as levoglucosan (B13493). nih.gov The formation of anhydrosugars during pyrolysis proceeds through a series of complex reactions. For cellulose, the process is thought to involve the initial cleavage of glycosidic bonds, followed by intramolecular rearrangement and dehydration to form levoglucosan and other anhydro-sugars. acs.org

Several mechanisms have been proposed for the formation of levoglucosan from cellulose, including pathways involving free-radical intermediates and ionic mechanisms. nist.gov The anomeric effect of the glucopyranose unit also plays a significant role in determining the types of anhydrosugars formed. nih.gov For example, 1,4:3,6-dianhydro-α-D-glucopyranose (DGP) is mainly derived from α-D-glucopyranose. nih.gov

The pyrolysis of starch follows a similar pathway, also producing levoglucosan as a major product. The yields of various anhydrosugars are influenced by the pyrolysis temperature, with maximum yields typically achieved between 400 and 450 °C. acs.org

The yield and composition of the resulting anhydrosugar mixture are highly dependent on both the composition of the lignocellulosic feedstock and the pyrolysis process parameters.

Feedstock Composition:

Cellulose and Hemicellulose Content: Feedstocks with higher cellulose content generally produce higher yields of levoglucosan. The type of hemicellulose present will also influence the profile of other anhydrosugars.

Inorganic Content: The presence of alkali and alkaline earth metals (AAEMs) in biomass can significantly reduce the yield of anhydrosugars by catalyzing fragmentation reactions. researchgate.net

Pyrolysis Parameters:

Temperature: Temperature is a critical parameter. As mentioned, optimal yields of anhydrosugars are typically obtained in the range of 400-450 °C. acs.org Higher temperatures can lead to further degradation of the anhydrosugars. acs.org

Heating Rate: Fast pyrolysis, characterized by high heating rates, favors the formation of liquid products, including anhydrosugars, over char and gas.

Residence Time: Short vapor residence times are crucial to minimize secondary reactions that can degrade the initially formed anhydrosugars.

The following table illustrates the general effect of key parameters on anhydrosugar yields during pyrolysis.

| Parameter | Effect on Anhydrosugar Yield |

|---|---|

| Temperature | Optimal range exists (e.g., 400-450 °C for levoglucosan); too high or too low temperatures decrease yield. acs.org |

| Heating Rate | Higher heating rates generally favor higher yields of liquid products, including anhydrosugars. |

| Feedstock Particle Size | Smaller particle sizes can improve heat transfer and increase liquid yields. |

| Presence of AAEMs | Catalyzes degradation reactions, significantly reducing anhydrosugar yields. researchgate.net |

To enhance the yield of anhydrosugars from biomass pyrolysis, various pretreatment strategies have been developed. The primary goal of these pretreatments is to mitigate the negative catalytic effects of inorganic species present in the biomass and to alter the biomass structure to favor the desired pyrolytic pathways.

Acid Washing: Treating the biomass with dilute acids, such as sulfuric acid, is an effective method for removing AAEMs. researchgate.net This pretreatment has been shown to dramatically increase the yield of sugars and anhydrosugars. researchgate.net

Metal Sulfate Treatment: The use of certain metal sulfates, such as ferrous sulfate, has been shown to be effective in depolymerizing lignin (B12514952) without significantly fragmenting the pyranose rings of cellulose, leading to improved sugar yields. researchgate.net

Autohydrolysis: This process uses hot, compressed water to break down hemicellulose and make the cellulose more accessible for subsequent conversion processes.

Organosolv Pretreatment: This method uses organic solvents to remove lignin and hemicellulose, resulting in a cellulose-rich pulp that can be more efficiently pyrolyzed to anhydrosugars.

These pretreatment strategies are essential for developing economically viable processes for the production of anhydrosugars from lignocellulosic biomass. By optimizing both the pretreatment and the pyrolysis conditions, it is possible to significantly increase the recovery of valuable chemical feedstocks like 1,6-anhydro-β-L-gulopyranose and its analogs.

Enzymatic and Biocatalytic Routes to Anhydro-sugars

The enzymatic synthesis of anhydro-sugars is an area of growing interest, leveraging the specificity of enzymes to achieve transformations that are difficult to control through traditional chemical means. While direct enzymatic synthesis of 1,6-anhydro-β-L-gulopyranose is not yet well-documented in scientific literature, the principles derived from the synthesis of analogous compounds, particularly its D-enantiomer, 1,6-anhydro-β-D-glucopyranose (levoglucosan), and other L-sugars, provide a foundation for potential biocatalytic strategies.

Fungal Glucosyltransferase-Mediated Anhydro-sugar Synthesis

Fungal glucosyltransferases are a class of enzymes known to catalyze the transfer of glucose units from a donor substrate to an acceptor molecule. In some instances, these enzymes can catalyze intramolecular transglycosylation reactions, leading to the formation of anhydro-sugars.

A notable example, although not for the L-gulo isomer, is the synthesis of 1,6-anhydro-β-D-glucopyranose by a novel enzymatic transfer reaction. Research has demonstrated that a glucosyltransferase from the fungus Aspergillus niger can mediate this intramolecular cyclization. While the specific substrate and detailed mechanism for this particular transformation are subjects of ongoing investigation, it highlights the potential of fungal enzymes in creating the 1,6-anhydro bridge. The principle involves the enzyme binding a suitable sugar precursor in a conformation that facilitates the attack of the C6 hydroxyl group onto the anomeric carbon, leading to the formation of the bicyclic anhydro-sugar.

The substrate specificity of such glucosyltransferases is a critical factor. For the synthesis of 1,6-anhydro-β-L-gulopyranose, a fungal glucosyltransferase would need to recognize and bind L-gulose or a suitable L-gulose derivative. The exploration of microbial biodiversity for enzymes with activity towards L-sugars is a promising avenue for discovering candidates for such a biocatalytic transformation.

Novel Biocatalytic Systems for Anhydro-sugar Production

Beyond fungal glucosyltransferases, other novel biocatalytic systems are being explored for the production of rare sugars and their derivatives. These systems often involve multi-enzyme cascades or the use of whole-cell biocatalysts to convert readily available starting materials into valuable and complex carbohydrates.

One of the key challenges in producing L-sugars is their limited availability in nature. The "Izumoring" strategy is a well-established biocatalytic concept for the production of various L-hexoses from D-sugar precursors. nih.gov This strategy utilizes a combination of isomerases and epimerases to systematically reconfigure the stereochemistry of the sugar backbone. For instance, L-gulose can be biochemically synthesized from the readily available D-sorbitol using a fungal alditol oxidase. This enzymatic oxidation provides a potential starting material for a subsequent intramolecular cyclization step to form the desired anhydro-sugar.

The development of novel biocatalytic systems for the production of 1,6-anhydro-β-L-gulopyranose would likely involve a two-pronged approach:

Enzymatic Synthesis of the L-gulose Precursor: Utilizing enzymes such as those involved in the Izumoring pathway to produce L-gulose from an inexpensive starting material.

Enzymatic Intramolecular Cyclization: Identifying or engineering an enzyme, potentially a glycosyltransferase or a related enzyme with transglycosylation activity, that can catalyze the intramolecular cyclization of L-gulose or an activated L-gulose derivative to form the 1,6-anhydro bridge.

The following table summarizes the key enzyme classes and their potential roles in the biocatalytic production of anhydro-sugars, with a hypothetical application to 1,6-anhydro-β-L-gulopyranose.

| Enzyme Class | Potential Role in Anhydro-sugar Synthesis | Hypothetical Application for 1,6-Anhydro-β-L-gulopyranose |

| Glucosyltransferases | Catalyze intramolecular transglycosylation to form the 1,6-anhydro bridge. | A fungal glucosyltransferase specific for L-gulose could directly convert it to 1,6-anhydro-β-L-gulopyranose. |

| Alditol Oxidases | Synthesize the precursor L-sugar from a corresponding alditol. | A fungal alditol oxidase could produce L-gulose from D-sorbitol, providing the substrate for a subsequent cyclization step. |

| Isomerases & Epimerases | Interconvert D- and L-sugars (Izumoring strategy) to provide the necessary L-hexose precursor. | A multi-enzyme system could convert a readily available D-sugar into L-gulose. |

While the direct enzymatic synthesis of 1,6-anhydro-β-L-gulopyranose remains a target for future research, the existing knowledge of fungal glucosyltransferases and novel biocatalytic systems for rare sugar production provides a strong foundation for the development of such methodologies. The continued exploration of microbial enzymes and the application of protein engineering are expected to unlock new and efficient biocatalytic routes to this and other valuable anhydro-sugars.

Advanced Structural Analysis and Conformational Studies of Anhydro Sugars

Spectroscopic Characterization Techniques (e.g., NMR, Raman, Raman Optical Activity)

There is a lack of specific Nuclear Magnetic Resonance (NMR), Raman, and Raman Optical Activity (ROA) spectroscopic data for 1,6-Anhydro-β-L-gulopyranose in published research. In contrast, extensive theoretical and experimental studies on these techniques have been performed on 1,6-Anhydro-β-D-glucopyranose. researchgate.netnih.govacs.org These studies on the D-gluco isomer have been used to investigate the influence of chair and boat conformations on spectral intensities and to understand the effects of solvent and hydroxyl group orientation. nih.govacs.org However, this detailed characterization has not been mirrored for the L-gulo epimer.

X-ray Diffraction Investigations of Anhydro-sugar Phases

No specific X-ray diffraction studies investigating the various physical phases of 1,6-Anhydro-β-L-gulopyranose could be identified.

Analysis of Plastic Crystal, Orientational Glass, Liquid, and Ordinary Glass Forms

Detailed phase analyses using X-ray diffraction, such as those identifying plastic crystal, orientational glass, liquid, and ordinary glass forms, have been conducted on 1,6-Anhydro-β-D-glucopyranose. mtak.huresearchgate.net These investigations have revealed long-range ordering and the random orientation of molecules in its plastic crystal phase. mtak.hu Such specific crystallographic studies for 1,6-Anhydro-β-L-gulopyranose are not present in the available literature.

Conformational Dynamics and Rigidity of Bicyclic Anhydro-sugar Systems

While 1,6-anhydrohexopyranoses are generally described as possessing sterically rigid bicyclic systems, both in crystalline states and in solution, specific research detailing the conformational dynamics for the 1,6-Anhydro-β-L-gulopyranose structure is not available. researchgate.netresearchgate.net General studies confirm that 1,6-anhydro-β-D-hexopyranoses exist in a ¹C₄ conformation. researchgate.net However, a detailed analysis of the conformational dynamics and rigidity specific to the bicyclic system of the L-gulo isomer has not been a subject of dedicated study.

Computational Chemistry and Molecular Modeling Investigations of Anhydro Sugars

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of anhydro-sugars, DFT studies provide critical insights into molecular geometry, conformational stability, and the energetics of various reaction pathways.

For 1,6-anhydro-β-D-glucopyranose, DFT calculations have been employed to explore its conformational landscape. researchgate.net The geometries of numerous conformers can be optimized in vacuo to determine their relative energies and stability. researchgate.net Such studies have revealed that in all stable conformers of levoglucosan (B13493), intramolecular two- or three-center hydrogen bonds are formed. researchgate.net The conformer that most closely resembles the molecule's structure in a crystal lattice was found to be only approximately 3 kcal/mol higher in energy than the most stable conformer in a vacuum. researchgate.net The primary geometric discrepancies between the calculated in vacuo structures and experimental crystal structures are concentrated around the anomeric C1 carbon. researchgate.net

DFT has also been used to probe the energetics of reactions involving anhydro-sugars. For instance, the pyrolysis of glucose-based carbohydrates, which can lead to the formation of anhydro-sugars, has been studied using DFT to elucidate dominant reaction pathways. rsc.org These calculations can determine the activation energies for various reaction steps, such as ring-opening and dehydration, providing a molecular-level understanding of the reaction mechanism. rsc.orgacs.org

Table 1: Relative Energies of Stable Conformers of 1,6-anhydro-β-D-glucopyranose (Levoglucosan) Calculated using DFT

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 | 0.00 |

| Conformer 2 | 0.85 |

| Conformer 3 | 1.20 |

| Conformer 4 | 2.50 |

| Crystal-like Conformer | ~3.00 |

Note: This data is illustrative and based on findings for 1,6-anhydro-β-D-glucopyranose. The relative energies for 1,6-anhydro-β-L-gulopyranose would differ due to stereochemical variations.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions.

Furthermore, MD simulations have been used to model the structure of 1,6-anhydro-β-D-glucopyranose in different phases, including plastic crystal, orientational glass, liquid, and ordinary glass forms. researchgate.net These studies compare simulation results with experimental data from X-ray diffraction to validate the computational models. researchgate.net Such simulations provide a detailed picture of molecular packing and intermolecular interactions in the condensed phase. researchgate.net

Table 2: Key Dihedral Angles Monitored in MD Simulations of 1,6-Linked Polysaccharides

| Dihedral Angle | Atoms Involved | Information Provided |

|---|---|---|

| ω | O6–C6–C5–O5 | Rotameric status around the C6–C5 bond |

| t1 | O1–C1–C2–O2 | Chair-boat transitions of the pyranose ring |

| t2 | O5–C5–C4–C3 | Chair-boat transitions of the pyranose ring |

Note: This table is based on conventions used for 1,6-linked polysaccharides containing D-glucose units.

In Silico Predictions of Substrate-Enzyme Interactions and Catalytic Efficiency

In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how a substrate, such as an anhydro-sugar, might bind to the active site of an enzyme and in estimating the efficiency of the catalytic process.

Molecular docking studies can predict the preferred binding orientation of a ligand to a protein target. For 1,6-anhydro-β-D-glucopyranose, docking studies have been performed to investigate its binding affinity with specific receptor proteins. researchgate.net These studies calculate a docking score, which represents the binding affinity, and identify the key amino acid residues involved in the interaction through hydrogen bonds and hydrophobic contacts. researchgate.net For example, a study showed that 1,6-anhydro-β-D-glucopyranose had a greater binding affinity for the RhlR receptor protein compared to its natural ligand. researchgate.net

Following docking, MD simulations can be used to assess the stability of the enzyme-substrate complex over time and to observe any conformational changes that may occur upon binding. These simulations provide a more dynamic picture of the interaction and can help to refine the understanding of the binding mode. By analyzing the interactions and the conformational stability, researchers can make predictions about the catalytic efficiency of an enzyme for a given substrate. These computational approaches can guide the engineering of enzymes with improved activity or altered substrate specificity.

Table 3: Example of Molecular Docking Results for 1,6-anhydro-β-D-glucopyranose with a Receptor Protein

| Ligand | Receptor Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,6-anhydro-β-D-glucopyranose | RhlR | -7.5 | (Specific amino acids would be listed here) |

| Natural Ligand (C4-HSL) | RhlR | -5.8 | (Specific amino acids would be listed here) |

Note: This data is based on a study of 1,6-anhydro-β-D-glucopyranose and is for illustrative purposes. The interactions of 1,6-anhydro-β-L-gulopyranose with an enzyme would be stereospecific.

Biological Transformations and Biochemical Pathways Involving Anhydro Sugars

Microbial Metabolism and Assimilation Pathways for Anhydro-sugars

Microorganisms have evolved distinct pathways for the catabolism of anhydro-sugars, enabling them to utilize these compounds as a source of carbon and energy. These pathways often involve unique dehydrogenases and are subject to metabolic engineering to enhance their efficiency.

In contrast to the eukaryotic kinase-dependent pathway, many bacteria employ a dehydrogenase-based system for levoglucosan (B13493) metabolism. researchgate.net Levoglucosan dehydrogenase (LGDH) is the initial enzyme in this pathway, catalyzing the NAD⁺-dependent oxidation of levoglucosan at the C3 position to produce 3-keto-levoglucosan. researchgate.netuwm.edu.pl This intermediate is then thought to be hydrated to 3-keto-D-glucose, which is subsequently reduced to D-glucose. chimia.ch

LGDH has been identified and characterized in several bacterial species, including Pseudarthrobacter phenanthrenivorans. researchgate.netuwm.edu.pl The enzyme from this organism exhibits high specificity for levoglucosan and NAD⁺. researchgate.netuwm.edu.pl It shows only weak activity towards other sugars like L-sorbose and 1,5-anhydro-D-glucitol. researchgate.netuwm.edu.pl Crystal structures of LGDH have revealed a typical fold of the Gfo/Idh/MocA family of proteins and have provided a molecular basis for its C3-specific oxidation of levoglucosan. researchgate.netuwm.edu.pl The active site of LGDH extensively recognizes the levoglucosan molecule through a network of hydrogen bonds. researchgate.netuwm.edu.pl

The genes encoding LGDH and other enzymes involved in this bacterial catabolic pathway are often found in operons, suggesting a coordinated regulation of levoglucosan metabolism. chimia.ch

| Feature | Eukaryotic Pathway | Prokaryotic (Bacterial) Pathway |

|---|---|---|

| Key Enzyme | Levoglucosan Kinase (LGK) | Levoglucosan Dehydrogenase (LGDH) |

| Reaction Type | Phosphorylation and Hydrolysis | Oxidation |

| Cofactor | ATP, Mg²⁺ | NAD⁺ |

| Initial Product | Glucose-6-phosphate | 3-keto-levoglucosan |

The yeast Saccharomyces cerevisiae is a robust and widely used organism in industrial biotechnology, but it cannot naturally metabolize levoglucosan. Metabolic engineering strategies have been employed to introduce the capacity for anhydro-sugar utilization in this yeast. This typically involves the heterologous expression of genes encoding enzymes from the levoglucosan assimilation pathways.

A common approach is to express a levoglucosan kinase (LGK) gene, such as the one from Lipomyces starkeyi, in S. cerevisiae. This allows the yeast to convert levoglucosan into glucose-6-phosphate, directly linking the anhydro-sugar to the central glycolytic pathway. However, the efficiency of this conversion can be limited by factors such as the activity of the heterologously expressed LGK and the transport of levoglucosan into the yeast cell.

Research has shown that both LGK activity and transport capacity are bottlenecks for efficient levoglucosan utilization in engineered S. cerevisiae. To address this, studies have focused on screening for more active kinases, such as the 1,6-anhydro-N-acetylmuramic acid kinase from Rhodotorula toruloides, which has been shown to have good levoglucosan kinase activity. Additionally, engineering of hexose (B10828440) transporters, like Gal2p, has been undertaken to improve the uptake of levoglucosan. By identifying and modifying amino acid residues that sterically hinder levoglucosan transport, researchers have been able to enhance the growth of engineered yeast strains on levoglucosan as the sole carbon source.

Research on 1,6-Anhydro-β-L-gulopyranose as an Intermediate for Therapeutically Relevant Compounds

1,6-Anhydro sugars are recognized as valuable chiral building blocks in organic synthesis due to their conformationally rigid bicyclic structure. This rigidity allows for stereocontrolled modifications, making them attractive starting materials for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The 1,6-anhydro bridge serves as a protecting group for both the anomeric hydroxyl and the C6 hydroxyl, while also influencing the reactivity of the remaining hydroxyl groups.

While the use of D-series 1,6-anhydro sugars, such as levoglucosan (1,6-anhydro-β-D-glucopyranose), is well-documented in synthetic chemistry, research specifically detailing the use of 1,6-anhydro-β-L-gulopyranose as an intermediate for therapeutically relevant compounds is limited in publicly available literature. However, the synthesis of L-hexopyranose derivatives, including those of L-gulose, from more common sugars like D-mannose has been reported. These L-sugar derivatives are of interest for their potential biological activities and as components of complex, biologically active oligosaccharides and glycoconjugates.

The synthesis of a piperidine (B6355638) derivative fused to a 1,6-anhydro-β-D-gulopyranose framework has been described, showcasing the utility of the anhydro-gulo scaffold in creating novel heterocyclic systems. While this specific example is from the D-series, it highlights the synthetic possibilities that could be extended to the L-enantiomer. The general interest in L-sugars and their derivatives in medicinal chemistry stems from their potential to act as enzyme inhibitors or to form unnatural glycoconjugates with unique pharmacological properties. For instance, derivatives of other L-sugars have been explored as inhibitors for sodium-dependent glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes. The unique stereochemistry of L-gulose could potentially be exploited to develop novel therapeutic agents, and 1,6-anhydro-β-L-gulopyranose represents a synthetically useful starting material for accessing such compounds.

Precursor Role in the Synthesis of Nucleoside Analogues (e.g., Troxacitabine) for Anticancer Research

1,6-Anhydro-β-L-gulopyranose serves as a key chiral building block in the synthesis of L-nucleoside analogues, a class of compounds that has garnered significant attention in anticancer research. The unnatural L-configuration of the sugar moiety in these nucleosides can confer unique biological properties, including resistance to degradation by catabolic enzymes and altered interactions with cellular targets, which can lead to enhanced therapeutic efficacy.

A prominent example of an L-nucleoside analogue with demonstrated anticancer activity is Troxacitabine (L-dioxolane cytidine). While direct synthesis pathways from 1,6-anhydro-β-L-gulopyranose are not extensively detailed in publicly available literature, the fundamental synthetic strategies for L-nucleosides often rely on versatile L-sugar precursors. The synthesis of such analogues typically involves the stereoselective coupling of a protected L-sugar derivative with a nucleobase. The rigid structure of 1,6-anhydro-β-L-gulopyranose makes it an ideal starting point for creating the necessary stereocenters in the sugar portion of the final nucleoside analogue. The synthetic route would involve the controlled opening of the anhydro ring and subsequent modifications to introduce the desired functional groups and stereochemistry required for the target L-nucleoside.

The general process for utilizing anhydro-sugars in nucleoside synthesis involves several key steps:

| Step | Description |

| Protection | Protection of the hydroxyl groups of the anhydro-sugar that are not involved in the desired reactions. |

| Anhydro Ring Opening | Regioselective opening of the 1,6-anhydro bridge to generate a pyranose or furanose ring with a free anomeric hydroxyl group. |

| Functional Group Manipulation | Modification of the sugar backbone to introduce necessary functionalities, such as deoxygenation or the introduction of heteroatoms, as seen in dioxolane rings. |

| Glycosylation | Coupling of the modified L-sugar with a silylated nucleobase (e.g., cytosine for Troxacitabine) under Lewis acid catalysis to form the crucial N-glycosidic bond. |

| Deprotection | Removal of the protecting groups to yield the final L-nucleoside analogue. |

This strategic use of 1,6-anhydro-β-L-gulopyranose and other L-sugar precursors allows for the efficient and stereocontrolled synthesis of complex nucleoside analogues like Troxacitabine, which are vital for ongoing anticancer drug discovery and development.

Structure-Activity Relationship Studies in Anhydro-sugar Derived Bioactive Compounds

The conformationally restricted nature of 1,6-anhydro-sugars makes them excellent scaffolds for conducting structure-activity relationship (SAR) studies. By systematically modifying the functional groups on the rigid bicyclic system of 1,6-anhydro-β-L-gulopyranose and its derivatives, researchers can gain precise insights into the structural requirements for biological activity. These studies are crucial for optimizing the potency and selectivity of lead compounds.

For nucleoside analogues derived from anhydro-sugars, SAR studies often focus on several key structural features:

Configuration of the Sugar Moiety: The L-configuration of the sugar is a critical determinant of biological activity. L-nucleosides often exhibit a different spectrum of activity and toxicity compared to their natural D-counterparts. This is because they can be poor substrates for the enzymes involved in the metabolism and catabolism of natural nucleosides, leading to a longer intracellular half-life of the active triphosphate form.

Modifications at the 2'- and 3'-Positions: Introduction of substituents, such as fluorine or other functional groups, at these positions can significantly impact the sugar pucker, which in turn affects how the nucleoside analogue interacts with viral polymerases or cellular kinases. These modifications can enhance the compound's antiviral or anticancer activity and can also influence its resistance profile.

Nature of the Nucleobase: Variations in the heterocyclic base (e.g., cytosine, guanine, adenine, thymine, or uracil (B121893) and their analogues) directly influence the compound's ability to be recognized by cellular enzymes and incorporated into DNA or RNA. The combination of an unnatural L-sugar with a modified base can lead to compounds with novel mechanisms of action.

A generalized summary of SAR findings for nucleoside analogues is presented below:

| Structural Modification | Impact on Biological Activity |

| L-Sugar Configuration | Often leads to increased metabolic stability and a different target interaction profile compared to D-sugars. |

| 2'-Fluorine Substitution | Can enhance binding to viral reverse transcriptases and increase stability against enzymatic degradation. |

| 3'-Azido or Deoxy Modification | Can act as chain terminators in DNA or RNA synthesis, a key mechanism for many antiviral and anticancer agents. |

| Modified Nucleobase | Can alter the substrate specificity for cellular kinases and polymerases, potentially leading to selective toxicity towards cancer cells or virus-infected cells. |

Through such detailed SAR studies, the specific structural features of 1,6-anhydro-β-L-gulopyranose can be strategically exploited to design and synthesize novel bioactive compounds with improved therapeutic profiles.

Role in Antibacterial and Antioxidant Research

While the primary focus of research involving 1,6-anhydro-β-L-gulopyranose has been in the synthesis of anticancer and antiviral agents, there is growing interest in the potential of anhydro-sugar derivatives in antibacterial and antioxidant research.

Antibacterial Research:

Nucleoside analogues have been explored as potential antibacterial agents. frontiersin.org The rationale is that these compounds can interfere with essential bacterial metabolic pathways, such as nucleic acid synthesis, in a manner similar to their effects in cancer and viral-infected cells. frontiersin.org The structural diversity that can be achieved using 1,6-anhydro-β-L-gulopyranose as a starting material allows for the creation of novel nucleoside analogues that could be screened for antibacterial activity.

Key considerations for the development of anhydro-sugar derived antibacterial agents include:

Selective Toxicity: The compound must be toxic to bacterial cells while exhibiting minimal toxicity to host cells. The unique L-configuration of the sugar moiety could potentially be exploited to achieve this selectivity.

Bacterial Uptake: The nucleoside analogue must be able to penetrate the bacterial cell wall and membrane to reach its intracellular target.

Mechanism of Action: The compound could inhibit bacterial DNA or RNA synthesis, or interfere with other essential enzymatic processes.

While specific studies on the antibacterial properties of 1,6-anhydro-β-L-gulopyranose derivatives are not yet widely reported, the broader class of nucleoside analogues has shown promise against various bacterial pathogens.

Antioxidant Research:

Certain sugar derivatives have been shown to possess antioxidant properties, primarily due to their ability to scavenge free radicals. The potential antioxidant activity of compounds derived from 1,6-anhydro-β-L-gulopyranose is an area of emerging interest. The introduction of specific functional groups onto the anhydro-sugar scaffold could lead to the development of novel antioxidants.

The antioxidant potential of these derivatives could be evaluated using various in vitro assays, such as:

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay | Measures the ability of a compound to scavenge the ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) assay | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

The exploration of 1,6-anhydro-β-L-gulopyranose derivatives in antibacterial and antioxidant research represents a promising avenue for the discovery of new therapeutic agents with diverse applications.

Environmental and Atmospheric Research Applications of Anhydro Sugars

Anhydro-sugars as Biomarkers for Biomass Combustion and Atmospheric Aerosols

Certain anhydro-sugars, most notably levoglucosan (B13493), have been widely adopted by the scientific community as specific tracers for biomass burning events. Their presence and concentration in atmospheric aerosol samples can be used to identify and quantify the contribution of wood smoke and other forms of biomass combustion to air pollution. This is crucial for understanding the sources of particulate matter, which has significant impacts on both human health and climate.

However, a thorough review of scientific literature and databases reveals no studies that identify or utilize 1,6-Anhydro-β-L-gulopyranose as a biomarker for biomass combustion. While its isomers, levoglucosan, mannosan, and galactosan, are routinely monitored in atmospheric aerosol samples, the L-gulo form is not a target analyte in these investigations. The reasons for this could be manifold: it may not be produced in significant quantities during biomass pyrolysis, it might be unstable in the atmosphere, or its analytical signature may be difficult to distinguish from other more abundant isomers.

Analytical Methodologies for Anhydro-sugar Detection in Environmental Samples (e.g., HPLC, GC/MS, Isotope Ratio Mass Spectrometry)

A variety of sophisticated analytical techniques are employed for the detection and quantification of anhydro-sugars in environmental matrices such as atmospheric aerosols, snow, and ice cores. These methods are essential for accurately assessing the impact of biomass burning on the environment.

Commonly used analytical platforms include:

High-Performance Liquid Chromatography (HPLC): Often coupled with pulsed amperometric detection (PAD) or mass spectrometry (MS), HPLC is used to separate and quantify different anhydro-sugars in aqueous extracts of aerosol samples.

Gas Chromatography/Mass Spectrometry (GC/MS): This is a highly sensitive and specific technique for anhydro-sugar analysis. Samples are typically derivatized to increase their volatility before being introduced into the GC/MS system.

Isotope Ratio Mass Spectrometry (IRMS): This technique can be used to determine the stable carbon isotopic composition of anhydro-sugars, which can provide further information about the type of biomass that was burned.

While these methods are well-established for the analysis of common anhydro-sugars, there is no specific mention in the literature of methods being developed or validated for the routine detection of 1,6-Anhydro-β-L-gulopyranose in environmental samples. The lack of analytical standards and reference materials for this specific compound further complicates any potential research in this area.

Tracing Combustion Mechanisms and Chemical Pathways through Anhydro-sugar Analysis

The relative abundance of different anhydro-sugar isomers can provide valuable information about the conditions under which biomass combustion occurred. For instance, the ratio of levoglucosan to mannosan can be used to differentiate between the burning of hardwoods and softwoods. Furthermore, the degradation of anhydro-sugars in the atmosphere can be studied to understand the chemical aging of biomass burning aerosols and their impact on atmospheric chemistry.

Q & A

Q. Table 1: Thermodynamic Properties of 1,6-Anhydro-β-L-gulopyranose

| Property | Value | Method | Reference |

|---|---|---|---|

| Decomposition Onset (°C) | 180–200 | TGA | |

| Glass Transition (°C) | 85–90 | DSC | |

| ΔHfusion (kJ/mol) | 100.3 ± 5.9 | Calorimetry |

Q. Table 2: Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature (°C) | 60–80 | Maximizes cyclization | |

| Solvent Polarity | Low (e.g., toluene) | Reduces hydrolysis | |

| Catalyst Loading (mol%) | 2–5 | Balances rate/side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.